![molecular formula C19H25N3O4S B10996011 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10996011.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned has a complex structure, combining various functional groups. Let’s break it down:
Name: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
IUPAC Name: 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
This compound contains a pyrazole ring, a carboxamide group, and a thiophene ring. It’s worth noting that the presence of the carboxamide suggests potential biological activity.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiophene ring could undergo oxidation, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group (1,1-dioxidotetrahydrothiophen-3-yl) could yield the corresponding alcohol.
Substitution: The compound contains several functional groups (amide, methoxy, and phenyl), making it amenable to substitution reactions.
Oxidation: Oxidizing agents like mCPBA or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol derivative.
- Substitution: Various substituted products depending on the specific reaction.
Scientific Research Applications
This compound’s applications span different fields:
Chemistry: As a versatile building block for further synthesis.
Biology: Potential bioactivity due to the carboxamide group.
Medicine: Investigate its pharmacological properties.
Industry: Use in the synthesis of other compounds.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related structures (such as pyrazoles, carboxamides, and thiophenes) could provide insights into its uniqueness.
Properties
Molecular Formula |
C19H25N3O4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H25N3O4S/c1-13-18(14(2)22(21-13)16-9-11-27(24,25)12-16)19(23)20-10-8-15-6-4-5-7-17(15)26-3/h4-7,16H,8-12H2,1-3H3,(H,20,23) |
InChI Key |
XDJMSTWVKRRRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10995935.png)
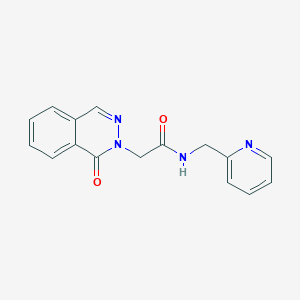
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10995947.png)
![4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B10995950.png)

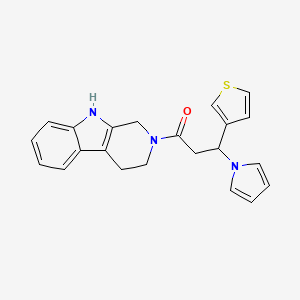
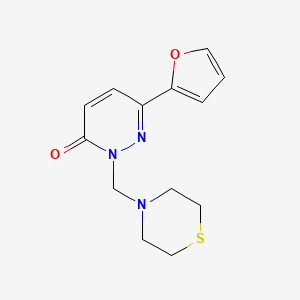
![1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B10995981.png)
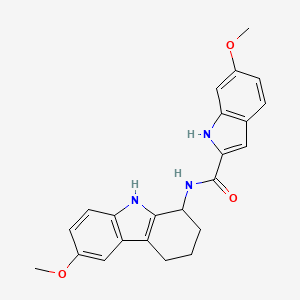

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10995989.png)
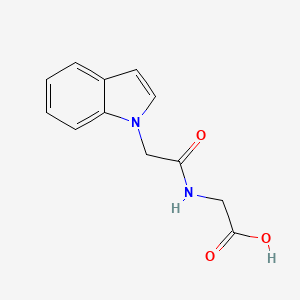
![8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide](/img/structure/B10995999.png)
![5-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10996000.png)
